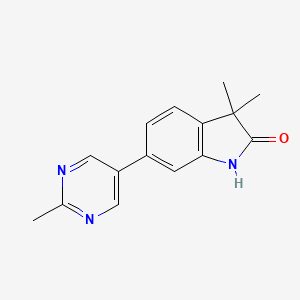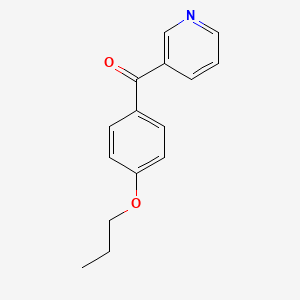![molecular formula C12H8ClN3O B15228335 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a chloro-substituted oxazolo[5,4-b]pyridine ring attached to an aniline moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Métodos De Preparación
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparación Con Compuestos Similares
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds, such as:
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares a similar oxazole-pyridine core but lacks the aniline group, resulting in different chemical and biological properties.
4-(6-Chloro-oxazolo[5,4-b]pyridin-2-ylmethyl)-phenylamine: This compound has a similar structure but with a methyl group linking the oxazole-pyridine core to the phenylamine moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and aniline groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H8ClN3O |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2 |
Clave InChI |
JMPQPEIJSUXREP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)


![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)

![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)


